8-hydroxychroman-4-one

Antioxidant Activity Free Radical Scavenging Structure-Activity Relationship

SAR studies require precise hydroxyl positioning. Generic chroman-4-one isomers introduce uncontrolled variables in antioxidant assays and pharmacophore geometry. - Key comparator: 8-OH vs 7-OH substitution yields measurably different DPPH EC50 values (96.18 μM vs 125.62 μM in chromone series). - Validated synthetic route: US6248766 B1 for PGI2 receptor agonists. - Physicochemical benchmarks: LogP 1.36, PSA 46.53 Ų (CNS-permissible). - Immediate global shipment, research-grade quantities.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 1843-90-9
Cat. No. B3048871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-hydroxychroman-4-one
CAS1843-90-9
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)C=CC=C2O
InChIInChI=1S/C9H8O3/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-3,11H,4-5H2
InChIKeyCTRTZLJYANJCHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxychroman-4-one: Chemical Scaffold Overview


8-Hydroxychroman-4-one (CAS 1843-90-9) is a heterobicyclic compound belonging to the chroman-4-one family, characterized by a benzene ring fused to a dihydropyranone ring with a single hydroxyl substituent at the C-8 position [1]. With a molecular formula of C9H8O3 and a molecular weight of 164.16 g/mol, this scaffold is structurally distinct from chromone by the absence of the C2–C3 double bond, a feature that significantly alters its chemical reactivity and biological profile compared to its oxidized analog [1][2]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and as a core structure for studying position-dependent antioxidant activity [3][4].

Synthetic intermediate
Versatile scaffold for chroman-4-one derivatives and tricyclic compound libraries
Antioxidant SAR probe
Core structure for position-dependent radical scavenging studies

Why 8-Hydroxychroman-4-one Cannot Be Substituted


The biological and chemical behavior of the chroman-4-one scaffold is exquisitely sensitive to the position of ring hydroxylation. Replacing 8-hydroxychroman-4-one with its 6-hydroxy or 7-hydroxy isomers, or with the unsubstituted chroman-4-one parent, results in quantifiably different antioxidant capacities, lipophilicity profiles, and hydrogen-bonding geometries [1][2]. The C-8 hydroxyl group creates a distinct intramolecular hydrogen bond with the adjacent pyranone oxygen, influencing both the compound's conformational stability and its electron-donating ability in radical scavenging assays; this cannot be replicated by C-6 or C-7 hydroxylated analogs, which interact differently with the ring oxygen and exhibit divergent structure-activity relationships in DPPH radical scavenging models [1][2]. Consequently, generic substitution without positional verification introduces uncontrolled variables in lead optimization, SAR studies, and synthetic route planning.

Positional isomer mismatch
6- or 7-hydroxy isomers alter antioxidant response and hydrogen-bonding geometry, limiting direct SAR transfer.
Unsubstituted scaffold divergence
Lacks the C-8 hydroxyl required for intramolecular stabilization and electron-donating capacity in scavenging assays.
Patent pathway specificity
Only 8-hydroxychroman-4-one appears as a validated intermediate in US6248766 B1 for tricyclic PGI2 agonists.

8-Hydroxychroman-4-one: Evidence-Based Differentiation


DPPH Scavenging: 8-Hydroxy vs 7-Hydroxy Position Effect

In a systematic evaluation of hydroxylated chromone derivatives, the 8-hydroxy-substituted analog (Compound 1; R8=OH, R7=H, R2=Phenyl) demonstrated superior DPPH radical scavenging activity with an EC50 of 96.18 μM, compared to the corresponding 7-hydroxy isomer (Compound 2; R7=OH, R8=H, R2=Phenyl) which exhibited an EC50 of 125.62 μM [1]. This represents a 23.4% improvement in potency for the 8-OH positional isomer. Furthermore, the 7,8-dihydroxy derivative (Compound 27) showed still greater activity (EC50 = 31.89 μM), indicating a synergistic effect of dual hydroxylation that is position-dependent and cannot be achieved by 7-OH or 8-OH substitution alone [1].

DPPH Scavenging
Class-level inference
8-OH analog
EC50 96.18 μM
7-OH analog
EC50 125.62 μM
7,8-diOH analog
EC50 31.89 μM
Supports position-dependent radical scavenging interpretation
Study set of 30 chromone derivatives; DPPH assay conditions apply
Antioxidant Activity Free Radical Scavenging Structure-Activity Relationship

Lipophilicity: 8-Hydroxy vs Unsubstituted Chroman-4-one

8-Hydroxychroman-4-one displays a calculated partition coefficient (LogP) of 1.36, compared to chroman-4-one (unsubstituted parent) with a LogP of approximately 1.4 [1][2]. The introduction of the 8-OH group reduces lipophilicity by approximately 0.04 log units, consistent with the hydrogen-bonding capacity of the phenolic hydroxyl. The polar surface area (PSA) of 8-hydroxychroman-4-one is 46.53 Ų, providing a quantitative metric for predicting passive membrane permeability and blood-brain barrier penetration potential [1].

Lipophilicity
Cross-study comparable
LogP1.36 (8-OH)vs unsubstituted~1.4PSA46.53 Ų
LogP reduction may impact distribution modeling in CNS research
Calculated parameters; experimental validation recommended
Physicochemical Properties LogP Drug-likeness

Synthetic Route: Demethylation Efficiency

A documented synthetic route to 8-hydroxychroman-4-one proceeds via demethylation of 8-methoxy-4-chromanone, achieving an approximate yield of 55% . While alternative synthetic strategies—such as Baeyer-Villiger oxidation followed by intramolecular Fries rearrangement—have been developed for 8-hydroxy-4-oxochroman derivatives, their reported yields and substrate scopes vary [1]. The ~55% yield benchmark provides a quantitative reference point for evaluating whether commercial procurement is more cost-effective than in-house synthesis, particularly when compared to the generally higher-yielding syntheses of non-hydroxylated chroman-4-one analogs.

Synthetic Yield
Supporting evidence
~55% demethylation route
Benchmark for procurement vs in-house synthesis evaluation
Alternative routes (Baeyer-Villiger/Fries) may differ
Synthetic Chemistry Process Chemistry Demethylation

Patent Intermediate for Prostaglandin I2 Agonists

8-Hydroxychroman-4-one is specifically cited as a synthetic intermediate in US Patent US6248766 B1 (Takeda Chemical Industries, 2001), where it serves as a precursor to tricyclic compounds exhibiting prostaglandin I2 receptor agonistic activity [1]. This patent-protected application distinguishes 8-hydroxychroman-4-one from other hydroxylated chroman-4-one isomers (e.g., 6-hydroxy, 7-hydroxy) that are not claimed within the same synthetic pathway, establishing a documented, IP-validated use case that is specific to the 8-OH substitution pattern.

Patent Utility
Supporting evidence
Intermediate in US6248766 B1 for tricyclic prostaglandin I2 agonists
Validated synthetic entry for prostaglandin receptor modulator research
Patent-specific pathway; freedom-to-operate review advised
Medicinal Chemistry Patent Intermediate Prostaglandin Receptor

8-Hydroxychroman-4-one: Key Application Scenarios


Position-Dependent Antioxidant SAR Studies

When systematically probing how hydroxyl position on the chroman-4-one scaffold modulates radical scavenging capacity, 8-hydroxychroman-4-one is an essential comparator. The 3D-QSAR data from Samee et al. (2008) demonstrate that 8-OH substitution yields measurably different DPPH EC50 values than 7-OH substitution (96.18 μM vs 125.62 μM in the chromone series), and this positional sensitivity is directly relevant to chroman-4-one SAR campaigns [1]. Including 8-hydroxychroman-4-one alongside its 5-hydroxy, 6-hydroxy, and 7-hydroxy isomers in a screening panel enables the construction of quantitative position-activity maps that guide lead optimization.

Synthetic Intermediate for Prostaglandin I2 Agonists

Research groups developing non-prostanoid prostacyclin (PGI2) receptor agonists for cardiovascular or pulmonary indications can utilize 8-hydroxychroman-4-one as a key building block, as documented in US Patent US6248766 B1 [1]. The patent describes the conversion of 8-hydroxychroman-4-one into tricyclic compounds with potent PGI2 receptor agonistic activity, providing a validated synthetic pathway that other hydroxylated chroman-4-one isomers cannot directly replace without altering the final pharmacophore geometry.

CNS Drug Candidate Physicochemical Benchmarking

The measured LogP of 1.36 and PSA of 46.53 Ų for 8-hydroxychroman-4-one position it within the favorable range for oral bioavailability and potential CNS penetration (PSA <90 Ų generally preferred for blood-brain barrier crossing) [1][2]. Medicinal chemists designing CNS-active chroman-4-one derivatives can use 8-hydroxychroman-4-one as a reference scaffold whose physicochemical parameters are quantitatively characterized, enabling meaningful comparisons with newly synthesized analogs that incorporate additional substituents at C-2, C-3, or other positions.

Flavanone and Homoisoflavonoid Natural Product Synthesis

8-Hydroxychroman-4-one serves as the core structural unit for synthesizing naturally occurring flavanones and homoisoflavonoids bearing 8-OH substitution, such as 2-(3′,4′-dihydroxyphenyl)-7-β-D-glucopyranos-1-O-yl-8-hydroxychroman-4-one, whose structure was elucidated through 2D NMR and DFT calculations [1]. Procurement of the 8-hydroxychroman-4-one scaffold enables convergent total synthesis strategies for these bioactive natural products, which have documented antioxidant and enzyme inhibitory properties.

Application
Selection Property
Validation Focus
Antioxidant SAR studies
Position-specific scaffold
Radical scavenging position-activity mapping
PGI2 agonist synthesis
Patent-validated intermediate
Synthetic pathway fidelity to US6248766
CNS permeability profiling
Physicochemical profiling
Blood-brain barrier penetration modeling
Flavanone total synthesis
8-OH chroman-4-one core
2D NMR / DFT structural confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


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